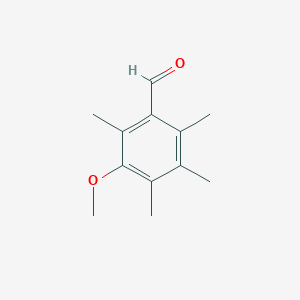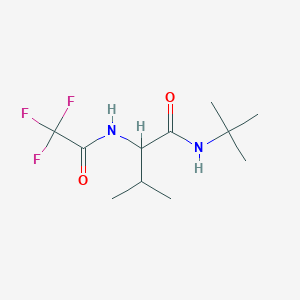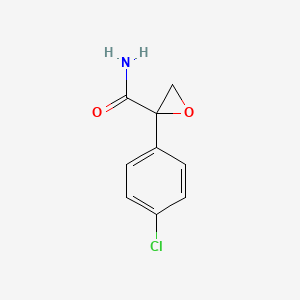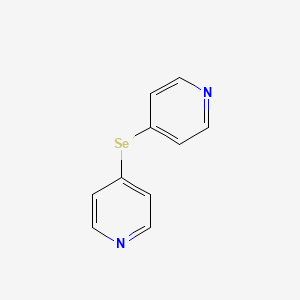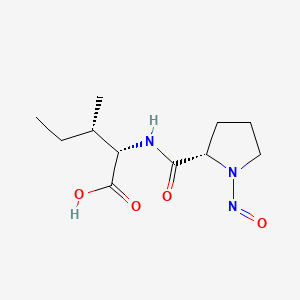
L-Isoleucine, N-(1-nitroso-L-prolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-isoleucine and L-proline with a nitroso group attached to the proline residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-(1-nitroso-L-prolyl)- typically involves the coupling of L-isoleucine and L-proline followed by the introduction of a nitroso group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the coupling reaction can be facilitated by using carbodiimide-based coupling agents, while the nitrosation step may involve the use of nitrous acid or other nitrosating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
L-Isoleucine, N-(1-nitroso-L-prolyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Isoleucine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitroso derivatives of amino acids, such as N-nitroso-L-proline and N-nitroso-L-leucine. These compounds share structural similarities but differ in their specific amino acid components .
Uniqueness
L-Isoleucine, N-(1-nitroso-L-prolyl)- is unique due to the presence of both L-isoleucine and L-proline residues, which confer distinct structural and functional properties.
Propriétés
Numéro CAS |
88476-97-5 |
|---|---|
Formule moléculaire |
C11H19N3O4 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N3O4/c1-3-7(2)9(11(16)17)12-10(15)8-5-4-6-14(8)13-18/h7-9H,3-6H2,1-2H3,(H,12,15)(H,16,17)/t7-,8-,9-/m0/s1 |
Clé InChI |
OMOQFPVNEDZALY-CIUDSAMLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1N=O |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



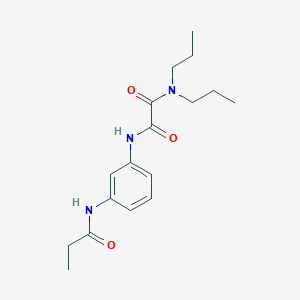

silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
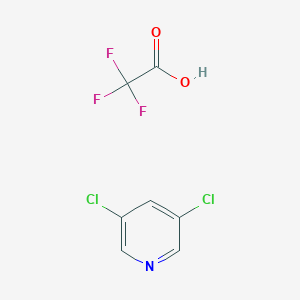
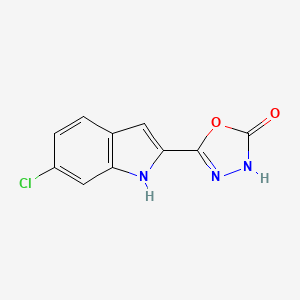
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
